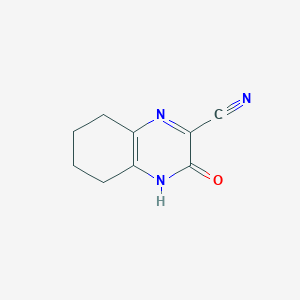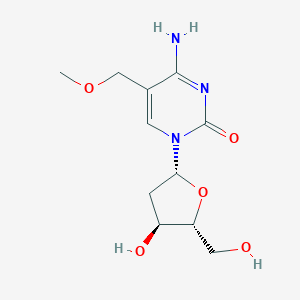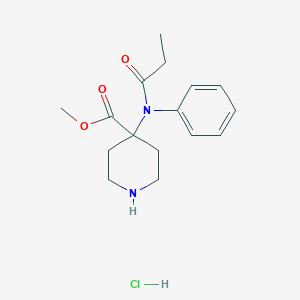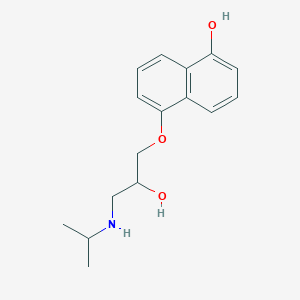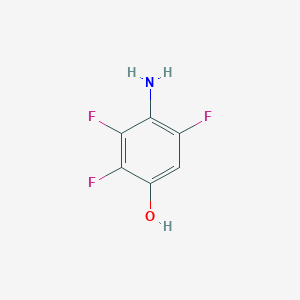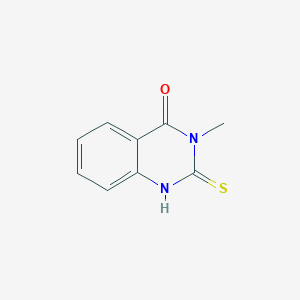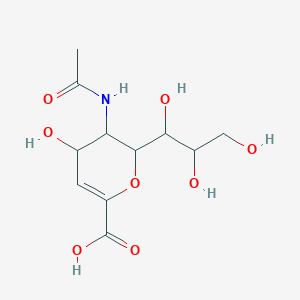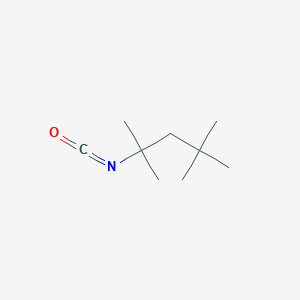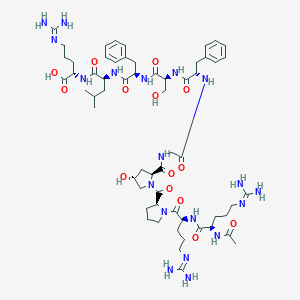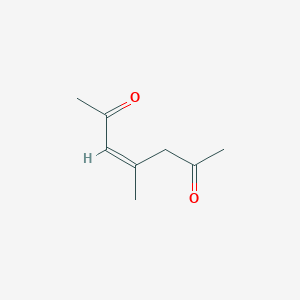
(Z)-4-Methylhept-3-ene-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Methylhept-3-ene-2,6-dione, also known as diacetyl, is a yellowish-green organic compound with a strong buttery flavor and aroma. It is commonly used as a food flavoring and as a component in the production of various industrial chemicals. In recent years, diacetyl has gained attention in the scientific community due to its potential health effects on workers in the food and chemical industries.
Mécanisme D'action
The mechanism of action for (Z)-4-Methylhept-3-ene-2,6-dione's potential health effects is not fully understood. However, studies suggest that (Z)-4-Methylhept-3-ene-2,6-dione may cause damage to the respiratory and neurological systems through oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Diacetyl exposure has been shown to cause a variety of biochemical and physiological effects in animal and human studies. These effects include increased levels of oxidative stress markers, inflammation in the respiratory and neurological systems, and alterations in neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetyl has been used as a model compound in laboratory studies to investigate the potential health effects of other flavoring compounds. However, the use of (Z)-4-Methylhept-3-ene-2,6-dione in laboratory experiments is limited by its potential toxicity and the need for specialized equipment to handle and measure the compound.
Orientations Futures
Future research on (Z)-4-Methylhept-3-ene-2,6-dione should focus on identifying the mechanisms underlying its potential health effects and developing strategies to mitigate these effects in workers exposed to the compound. Additionally, further studies are needed to determine the safety of (Z)-4-Methylhept-3-ene-2,6-dione and other flavoring compounds used in food and industrial applications.
Méthodes De Synthèse
Diacetyl can be synthesized through various chemical reactions, including the oxidation of 2,3-butanedione and the reduction of 2,3-pentanedione. The most common method of synthesis involves the reaction of acetoin with an oxidizing agent, such as sodium hypochlorite or potassium permanganate.
Applications De Recherche Scientifique
Diacetyl has been the subject of numerous scientific studies, particularly in relation to its potential health effects on workers exposed to high levels of the compound. Studies have shown that (Z)-4-Methylhept-3-ene-2,6-dione exposure can cause respiratory symptoms, including bronchiolitis obliterans, a rare and severe lung disease. Additionally, (Z)-4-Methylhept-3-ene-2,6-dione has been shown to have neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.
Propriétés
Numéro CAS |
137277-67-9 |
|---|---|
Nom du produit |
(Z)-4-Methylhept-3-ene-2,6-dione |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(Z)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |
Clé InChI |
SCZCAOODJLKIAJ-XQRVVYSFSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
SMILES canonique |
CC(=CC(=O)C)CC(=O)C |
Synonymes |
3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



